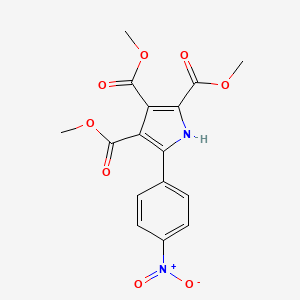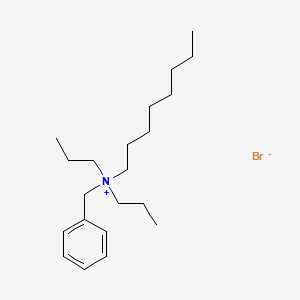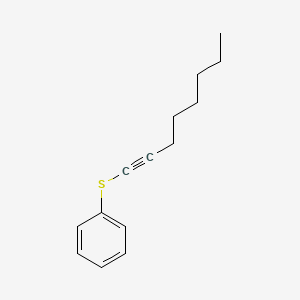
Benzene, (1-octynylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, (1-octynylthio)- is an organic compound that features a benzene ring substituted with a 1-octynylthio group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-octynylthio)- typically involves the reaction of benzene with 1-octynylthiol. This reaction can be facilitated by the presence of a catalyst, such as a Lewis acid, which helps in the formation of the thioether linkage between the benzene ring and the 1-octynyl group.
Industrial Production Methods
Industrial production of Benzene, (1-octynylthio)- may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, (1-octynylthio)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Benzene, (1-octynylthio)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, (1-octynylthio)- involves its interaction with molecular targets through its aromatic ring and thioether group. The benzene ring can participate in π-π interactions, while the thioether group can form hydrogen bonds or coordinate with metal ions. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (1-octynyl)-: Similar structure but lacks the thioether group.
Benzene, (1-octylthio)-: Similar structure but has a saturated alkyl chain instead of an alkyne.
Thiophenol: Contains a thiol group attached directly to the benzene ring.
Uniqueness
Benzene, (1-octynylthio)- is unique due to the presence of both an aromatic ring and an alkyne-thioether group
Propiedades
Número CAS |
87742-51-6 |
|---|---|
Fórmula molecular |
C14H18S |
Peso molecular |
218.36 g/mol |
Nombre IUPAC |
oct-1-ynylsulfanylbenzene |
InChI |
InChI=1S/C14H18S/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6H2,1H3 |
Clave InChI |
FHDMXFPRTWCQQJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC#CSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


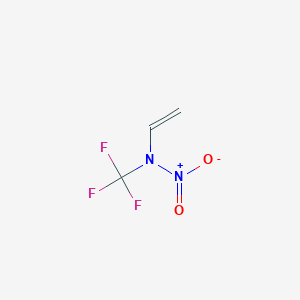
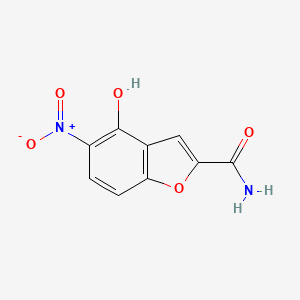

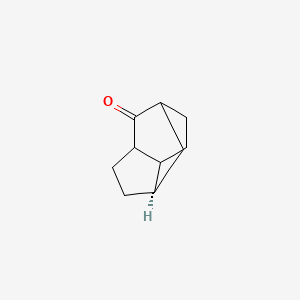
![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
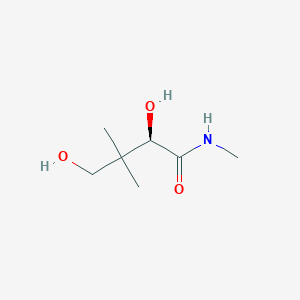
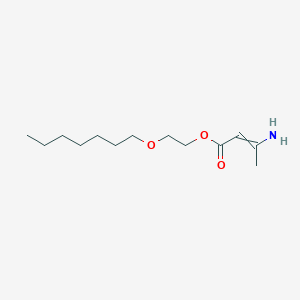
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
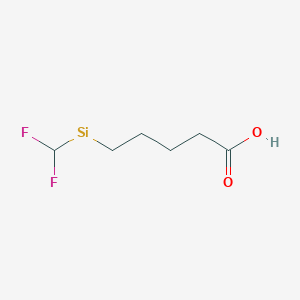
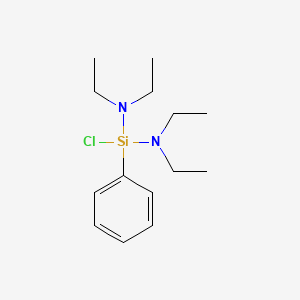
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
